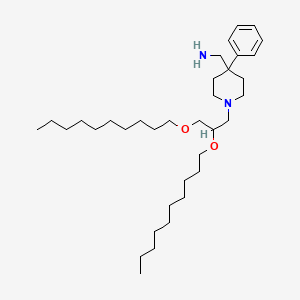
Carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamic acid ester group, a chloro-substituted phenyl ring, and a trimethylammonium group, making it a versatile molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide typically involves the reaction of methyl carbamate with 2-chloro-5-(trimethylammonio)phenol in the presence of a suitable iodide source. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the reaction . The process may also require the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies such as high-throughput screening and process optimization can improve the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted phenyl esters. These products can be further utilized in different applications, depending on their chemical properties.
Applications De Recherche Scientifique
Carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trimethylammonium group allows it to bind to negatively charged sites on proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that further modulate biological processes. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, N-methyl-, 2-methyl-5-(dimethylamino)phenyl ester, methiodide
- Carbamic acid, phenyl ester
Uniqueness
Carbamic acid, methyl-, (2-chloro-5-(trimethylammonio)phenyl) ester, iodide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
| 63981-88-4 | |
Formule moléculaire |
C11H16ClIN2O2 |
Poids moléculaire |
370.61 g/mol |
Nom IUPAC |
[4-chloro-3-(methylcarbamoyloxy)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C11H15ClN2O2.HI/c1-13-11(15)16-10-7-8(14(2,3)4)5-6-9(10)12;/h5-7H,1-4H3;1H |
Clé InChI |
SPLLMWUMIKAOIJ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=C(C=CC(=C1)[N+](C)(C)C)Cl.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




